molecular formula C15H22N2O3 B3234911 [1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester CAS No. 1353984-55-0

[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester

Cat. No. B3234911
CAS RN: 1353984-55-0
M. Wt: 278.35 g/mol
InChI Key: MKKLGXKQIBLBPW-UHFFFAOYSA-N
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Description

“[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester” is a compound that contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . It also contains a carbamic acid benzyl ester group .


Synthesis Analysis

The synthesis of such compounds often involves reactions of esters. Esters can undergo a condensation reaction similar to the aldol reaction called a Claisen Condensation . In this reaction, one ester acts as a nucleophile while a second ester acts as the electrophile .


Molecular Structure Analysis

The molecular formula of “[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester” is C15H22N2O3 . This indicates that the compound contains 15 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .


Chemical Reactions Analysis

Esters, like the carbamic acid benzyl ester group in this compound, can undergo a variety of reactions. For example, they can participate in Claisen Condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 1-Ethyl-3-hydroxypiperidine, are as follows: it is a clear viscous liquid with a refractive index of 1.4804 (lit.), a boiling point of 199-202 °C (lit.), and a density of 0.973 g/mL at 25 °C (lit.) .

Safety and Hazards

The safety data sheet for a similar compound, Benzyl benzoate, indicates that it is harmful if swallowed and is very toxic to aquatic life . It also has long-lasting effects on aquatic life .

properties

IUPAC Name

benzyl N-[1-(2-hydroxyethyl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c18-10-9-17-8-4-7-14(11-17)16-15(19)20-12-13-5-2-1-3-6-13/h1-3,5-6,14,18H,4,7-12H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKLGXKQIBLBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCO)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701148781
Record name Carbamic acid, N-[1-(2-hydroxyethyl)-3-piperidinyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701148781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester

CAS RN

1353984-55-0
Record name Carbamic acid, N-[1-(2-hydroxyethyl)-3-piperidinyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353984-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(2-hydroxyethyl)-3-piperidinyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701148781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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